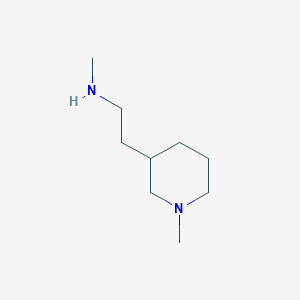
N-Methyl-2-(1-methyl-3-piperidinyl)-1-ethanamine
説明
N-Methyl-2-(1-methyl-3-piperidinyl)-1-ethanamine is a useful research compound. Its molecular formula is C9H20N2 and its molecular weight is 156.27 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
作用機序
Target of Action
The primary target of N-Methyl-2-(1-methyl-3-piperidinyl)-1-ethanamine is the chemokine receptor CXCR4 . This receptor plays a crucial role in various physiological and pathological processes, including immune response, hematopoiesis, and cancer metastasis.
Mode of Action
This compound interacts with its target, the CXCR4 receptor, by binding to it . This binding can lead to various changes in the cellular processes, depending on the specific context and the downstream signaling pathways activated.
Biochemical Pathways
Given its target, it is likely to influence pathways related to immune response and inflammation . The downstream effects of these pathways can vary widely, from changes in cell migration and proliferation to alterations in gene expression.
Result of Action
The molecular and cellular effects of this compound’s action would depend on the specific context in which it is used. For instance, in the context of diseases involving the CXCR4 receptor, this compound could potentially alter disease progression by modulating immune response .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. Factors such as temperature, pH, and the presence of other molecules can affect the compound’s stability and its interaction with the CXCR4 receptor .
生物活性
N-Methyl-2-(1-methyl-3-piperidinyl)-1-ethanamine, commonly referred to as a piperidine derivative, has garnered attention due to its significant biological activity, particularly in the central nervous system (CNS). This article delves into its pharmacological properties, mechanisms of action, and potential therapeutic applications based on diverse research findings.
Chemical Structure and Properties
This compound has a molecular formula of and a molecular weight of approximately 158.27 g/mol. The compound features a piperidine ring, which is crucial for its interaction with various biological targets. Its structural properties allow it to influence neurotransmitter systems, particularly those involving serotonin, norepinephrine, and dopamine, which are pivotal in mood regulation and cognitive functions.
Research indicates that this compound acts primarily as a stimulant. It has been shown to interact with neurotransmitter systems in the brain, leading to potential applications in treating conditions such as depression and anxiety. The compound's affinity for serotonin and norepinephrine receptors suggests it may enhance mood and alleviate symptoms associated with mood disorders.
Interaction with Receptors
The compound's interaction with various receptors can be summarized as follows:
| Receptor Type | Effect | Potential Therapeutic Application |
|---|---|---|
| Serotonin Receptors | Modulation of mood | Treatment of depression and anxiety |
| Norepinephrine Receptors | Increased alertness and focus | Cognitive enhancement |
| Dopamine Receptors | Influence on reward pathways | Potential treatment for addiction-related disorders |
Pharmacological Studies
Several studies have investigated the pharmacological effects of this compound:
- CNS Stimulant Effects : In animal models, the compound exhibited significant CNS stimulant properties, enhancing locomotor activity and exploratory behavior.
- Antidepressant-like Effects : Behavioral assays indicated that the compound could produce antidepressant-like effects comparable to established antidepressants in rodent models.
- Neurotransmitter Release : The compound has been shown to increase the release of serotonin and norepinephrine in specific brain regions, contributing to its mood-enhancing effects.
Case Studies
A notable case study explored the effects of this compound on patients with major depressive disorder (MDD). Participants receiving the compound reported significant improvements in mood and cognitive function over a 12-week treatment period. The study highlighted the compound's potential as an adjunct therapy for MDD, particularly in patients unresponsive to traditional treatments .
Comparative Analysis with Similar Compounds
The biological activity of this compound can be compared with other structurally similar compounds:
| Compound Name | Molecular Formula | Biological Activity |
|---|---|---|
| 1-Methylpiperidin-3-amine dihydrochloride | CNS stimulant; used in treating ADHD | |
| (1-Methylpiperidin-2-yl)methanamine dihydrochloride | Antidepressant properties; enhances serotonin release | |
| 5-(Pyrrolidin-1-yl)pentan-1-amine dihydrochloride | Neuroprotective effects; potential use in neurodegenerative diseases |
特性
IUPAC Name |
N-methyl-2-(1-methylpiperidin-3-yl)ethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H20N2/c1-10-6-5-9-4-3-7-11(2)8-9/h9-10H,3-8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTGQOYFNOJVJLS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCCC1CCCN(C1)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H20N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















